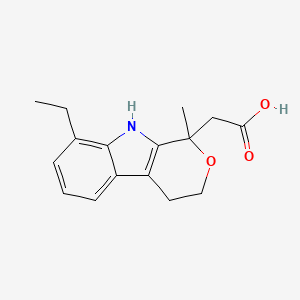

Desethyl methyl etodolac

描述

Contextualization as a Key Etodolac-Related Compound in Pharmacological Systems

Etodolac (B1671708) undergoes extensive metabolism in the liver after administration. drugbank.comfda.gov While the specific cytochrome P450 (CYP450) enzymes involved in its metabolism have not been fully elucidated, the process results in several identified metabolites in human plasma and urine. fda.govfda.gov The primary metabolic pathways for etodolac include hydroxylation and glucuronidation. drugbank.comnih.gov

Table 1: Identified Metabolites and Related Compounds of Etodolac

| Compound Name | Type/Designation | Reference |

|---|---|---|

| 6-Hydroxylated-etodolac | Metabolite | fda.govfda.gov |

| 7-Hydroxylated-etodolac | Metabolite | fda.govfda.gov |

| 8-Hydroxylated-etodolac | Metabolite | fda.govfda.gov |

| Etodolac Glucuronide | Metabolite | drugbank.comfda.gov |

Significance in Nonsteroidal Anti-Inflammatory Drug (NSAID) Metabolite Research

The study of NSAID metabolites is fundamental to clinical pharmacology. Research into the metabolic profiles of drugs like etodolac helps to elucidate the pathways related to drug absorption, distribution, metabolism, and excretion (ADME). mdpi.comresearchgate.net Investigating these metabolites is crucial for understanding the variability in drug response among individuals, which can be influenced by their unique metabolic profiles. mdpi.com

Metabolites themselves can be pharmacologically active, sometimes contributing to the therapeutic effect or to a different profile of activity. ontosight.ai Etodolac is administered as a racemate, a mixture of two enantiomers, (+)-S-etodolac and (-)-R-etodolac. fda.gov The S-form is responsible for the anti-inflammatory activity through inhibition of the cyclooxygenase (COX) enzyme, while the R-form is inactive in this regard. nih.gov The study of how etodolac and its metabolites, including Desethyl methyl etodolac, interact with biological systems is therefore essential for a complete understanding of its mechanism of action. ontosight.ai The pharmacokinetic properties of the parent drug, etodolac, provide a baseline for understanding the potential impact of its metabolic conversion.

Table 2: General Pharmacokinetic Properties of Etodolac

| Parameter | Value | Reference |

|---|---|---|

| Systemic Bioavailability | At least 80% | drugbank.com |

| Time to Maximum Concentration (Tmax) | 1.2 - 2.24 hours | mdpi.comnih.gov |

| Protein Binding | > 99% (primarily to albumin) | drugbank.comfda.gov |

| Terminal Half-Life (t1/2) | 6.4 - 8.2 hours | mdpi.comfda.gov |

| Primary Route of Excretion | Renal elimination of parent drug and metabolites (72%) | drugbank.com |

Rationale for In-depth Academic Investigation of this compound

Furthermore, as a known impurity in bulk drug preparations of etodolac, the study and characterization of this compound are vital for quality control and regulatory purposes in the pharmaceutical industry. simsonpharma.comallmpus.comaxios-research.com Its synthesis and isolation as a reference standard are necessary for developing and validating analytical methods to ensure the purity and quality of etodolac drug products. axios-research.com The compound's potential to possess analgesic effects similar to etodolac, possibly with a different selectivity for COX enzymes, makes it a subject of significant interest in proteomics and drug discovery research.

Table 3: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | nih.gov |

| Molecular Formula | C16H19NO3 | scbt.comnih.gov |

| Molecular Weight | 273.33 g/mol | scbt.comnih.gov |

| CAS Number | 109518-50-5 / 109518-47-0 (mixture) | nih.govlgcstandards.comlgcstandards.com |

| UNII | 13A700KGO9 | ontosight.ai |

Structure

3D Structure

属性

IUPAC Name |

2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSFORLYLNCXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732111 | |

| Record name | (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109518-47-0 | |

| Record name | Desethyl methyl etodolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109518470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL ETODOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13A700KGO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathway Elucidation of Desethyl Methyl Etodolac

Biotransformation Processes Leading to Desethyl Methyl Etodolac (B1671708) Formation

Scientific literature does not support the formation of Desethyl Methyl Etodolac via biotransformation of etodolac. The primary metabolic pathways for etodolac involve oxidation and glucuronidation. nih.gov

Identification of Precursor Compounds in Etodolac Metabolism

As this compound is not a product of etodolac metabolism, there are no identified metabolic precursor compounds. The precursors for this molecule are related to the chemical synthesis process of etodolac, where it arises as an impurity. beilstein-journals.orgresearchgate.net The established metabolites of etodolac, which result from biotransformation, include hydroxylated forms and their subsequent glucuronide conjugates. nih.govdrugbank.com

Enzymatic Mechanisms of Dealkylation and Other Biotransformations

There are no documented enzymatic mechanisms, such as dealkylation or other biotransformations, that lead to the in vivo formation of this compound from etodolac. The metabolism of etodolac itself proceeds mainly through hydroxylation at the 6, 7, and 8 positions of the etodolac molecule, as well as direct conjugation of the carboxylic acid group. drugbank.comnih.gov

Role of Cytochrome P450 Isoforms and Other Xenobiotic-Metabolizing Enzymes

There is no evidence to suggest a role for Cytochrome P450 (CYP) isoforms or other xenobiotic-metabolizing enzymes, like UDP-glucuronosyltransferases (UGTs), in the formation of this compound.

However, these enzyme families are crucial for the metabolism of the parent drug, etodolac. nih.gov

Cytochrome P450 (CYP) System : This enzyme system is responsible for the oxidative metabolism of etodolac, leading to the formation of various hydroxylated metabolites. nih.gov

UDP-glucuronosyltransferases (UGTs) : These enzymes are involved in Phase II metabolism, where they catalyze the conjugation of a glucuronic acid moiety to the etodolac molecule, forming etodolac acyl-glucuronide. This process increases the water solubility of the compound, facilitating its excretion. nih.govmdpi.com

Disposition and Systemic Elimination of this compound

There is a lack of specific research data detailing the disposition, clearance, and elimination pathways for this compound. The pharmacokinetic properties of manufacturing impurities are often not characterized unless they pose a specific safety concern. For context, the disposition and elimination of the parent compound, etodolac, are well-documented.

Pharmacological Characterization of Desethyl Methyl Etodolac

Investigation of Anti-inflammatory Activity in Mechanistic Models

Direct investigations into the anti-inflammatory activity of Desethyl methyl etodolac (B1671708) in specific mechanistic models have not been detailed in the available scientific literature. However, studies on the primary metabolites of its parent compound, etodolac, provide significant context. Research involving the synthesis and biological evaluation of etodolac's main metabolites, such as 6-hydroxyetodolac (B138032) and 7-hydroxyetodolac, tested their effects in a rat adjuvant edema model. nih.gov The results of these studies indicated that the metabolites were either inactive or possessed only marginal anti-inflammatory activity. nih.gov

Assessment of Analgesic Properties

Specific assessments of the analgesic properties of Desethyl methyl etodolac are not present in the current body of scientific research. The parent drug, etodolac, exhibits its analgesic effects primarily through the inhibition of prostaglandin (B15479496) synthesis. drugbank.comdrugs.comnih.gov The general finding that the principal metabolites of etodolac are pharmacologically inactive suggests a low likelihood of significant analgesic properties for compounds like this compound. nih.gov

Comparative Pharmacological Profiling with Etodolac and its Principal Metabolites

A direct comparative pharmacological profile of this compound against etodolac and its other principal metabolites is not available. However, a general comparison can be drawn from existing research on etodolac and its metabolites. Etodolac is a potent anti-inflammatory, analgesic, and antipyretic agent, with its therapeutic effects attributed to the S-enantiomer. drugbank.comlookchem.com In contrast, comprehensive studies on various synthesized metabolites of etodolac have concluded that they possess little to no biological activity. nih.gov

Table 1: Comparative Pharmacological Profile

| Compound | Anti-inflammatory Activity | Prostaglandin Synthesis Inhibition |

|---|---|---|

| Etodolac (S-enantiomer) | Active | Potent Inhibitor |

| Etodolac Metabolites (general) | Inactive or Marginally Active nih.gov | Inactive or Marginally Active nih.gov |

| This compound | Data Not Available | Data Not Available |

Toxicological Assessment of Desethyl Methyl Etodolac

In Vitro Assessment of Cellular Toxicity and Viability

In vitro cytotoxicity is typically evaluated using a variety of cell-based assays that measure parameters like cell membrane integrity, metabolic activity, and apoptosis. For instance, studies on etodolac (B1671708) and its derivatives have utilized human cell lines to determine their impact on cell survival and proliferation. The R-enantiomer of etodolac, for example, has been shown to induce cytotoxicity in multiple myeloma (MM) cell lines, with IC50 (inhibitory concentration 50%) values ranging from 0.22 to 1.06 mM. nih.gov These studies often employ colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. nih.gov

The assessment of Desethyl methyl etodolac would involve similar methodologies, exposing relevant cell lines (e.g., hepatocytes for liver toxicity, gastrointestinal epithelial cells) to various concentrations of the compound. Key endpoints would include determining the concentration at which a 50% reduction in cell viability (IC50) occurs.

Table 1: Example Data Format for In Vitro Cellular Viability Assay

| Cell Line | Assay Type | Exposure Time (hours) | Endpoint | Result (IC50) |

|---|---|---|---|---|

| Hepatocytes (e.g., HepG2) | MTT Assay | 24 | Cell Viability | Data Not Available |

| Gastric Epithelial Cells (e.g., AGS) | Neutral Red Uptake Assay | 24 | Cell Viability | Data Not Available |

| Renal Proximal Tubule Cells (e.g., HK-2) | LDH Release Assay | 48 | Membrane Integrity | Data Not Available |

In Vivo Toxicological Investigations and Safety Pharmacology Studies

In vivo studies are crucial for understanding the systemic effects of a compound. While specific in vivo toxicological data for this compound is absent from the literature, the extensive animal and human data for etodolac highlights key areas of concern for NSAIDs.

NSAIDs as a class are known for their potential to cause gastrointestinal (GI) adverse events, including inflammation, ulceration, and bleeding. drugs.com This toxicity is primarily linked to the inhibition of cyclooxygenase-1 (COX-1), an enzyme responsible for producing prostaglandins (B1171923) that protect the gastric mucosa. nih.gov

Etodolac is recognized as a selective inhibitor of COX-2 over COX-1, a property that contributes to a more favorable GI safety profile compared to non-selective NSAIDs like naproxen (B1676952). nih.gov A historical cohort study found that the incidence of clinically significant upper GI events was significantly lower for etodolac (0.24%) compared to naproxen (0.78%). nih.gov This GI-sparing effect is attributed to etodolac's ability to inhibit pro-inflammatory prostaglandin (B15479496) synthesis at the site of inflammation without significantly depleting the cytoprotective prostaglandins in the gastric mucosa. nih.gov The ulcerogenic potential of this compound would likely depend on its relative selectivity for COX-1 versus COX-2.

Table 2: Comparative Ulcerogenic Potential of Etodolac vs. Other NSAIDs in Rats

| Compound | Anti-inflammatory Potency (ED50, mg/kg) | Ulcerogenic Dose (UD50, mg/kg) | Therapeutic Index (UD50/ED50) |

|---|---|---|---|

| Etodolac | 1.18 | 84.2 | 71.4 |

| Indomethacin | 2.32 | 4.24 | 1.8 |

| Naproxen | 1.83 | 42.3 | 23.1 |

| Piroxicam | 1.31 | 3.14 | 2.4 |

Note: Data derived from preclinical studies on the parent compound, etodolac.

Hepatic Effects: The liver is the primary site of metabolism for etodolac. drugbank.commitotox.org While generally well-tolerated, etodolac has been associated with idiosyncratic liver injury. nih.gov Case reports have documented rare instances of severe hepatic reactions, including acute liver failure, which may present days to months after initiating therapy. nih.govsemanticscholar.org The mechanism is not fully understood but is suspected to be an idiosyncratic reaction to a metabolic intermediate. nih.gov Given that this compound is a structural analog, its metabolic pathway and potential to form reactive intermediates would be a critical factor in its hepatotoxic potential.

Renal Effects: NSAIDs can affect renal function by inhibiting the synthesis of renal prostaglandins, which are vital for maintaining renal blood flow. drugs.com This can lead to sodium and fluid retention and, in susceptible individuals, may precipitate renal decompensation. Studies on etodolac have shown that it can cause transient, reversible effects on renal function, such as a decrease in the fractional excretion of sodium and chloride. capes.gov.br The risk is higher in patients with pre-existing renal impairment, heart failure, or liver dysfunction. capes.gov.br The impact of this compound on renal hemodynamics would be a key aspect of its safety pharmacology assessment.

Long-term treatment with NSAIDs necessitates periodic monitoring of hematological and biochemical profiles. drugs.com Known effects of etodolac include the potential for anemia and increased bleeding time. drugbank.com Metabolomic studies investigating a single dose of etodolac in healthy volunteers found correlations between drug metabolites and changes in hematological and liver function parameters. mdpi.com These studies identified alterations in pathways related to arachidonic acid, cholesterol biosynthesis, and bile salts that were linked to etodolac's pharmacokinetic profile. mdpi.com A toxicological investigation of this compound would require similar analyses to identify any effects on blood cell counts, coagulation, and serum chemistry.

Genotoxicity and Mutagenicity Evaluations

A standard battery of genotoxicity tests is required to assess a compound's potential to cause genetic damage. This typically includes:

A bacterial reverse mutation assay (Ames test) to detect gene mutations. nih.gov

An in vitro cytogenetic assay in mammalian cells or an in vitro mouse lymphoma assay to detect chromosomal damage. researchgate.net

An in vivo genotoxicity test, such as a micronucleus assay in rodent hematopoietic cells. nih.gov

There are no specific genotoxicity or mutagenicity data available in the reviewed literature for this compound or its parent compound, etodolac. For a related selective COX-2 inhibitor, enflicoxib, this battery of tests was conducted and showed no evidence of genotoxic activity. nih.gov Any new chemical entity, including this compound, would require such testing to rule out mutagenic and clastogenic potential before it could be considered for further development. A positive result in an Ames test, for example, is often correlated with tumorigenicity in rodent carcinogenicity bioassays. fda.gov

Structure-Activity/Toxicity Relationship (SAR/STR) Analysis

The toxicological profile of etodolac is intrinsically linked to its chemical structure. As an acetic acid derivative, it belongs to a class of NSAIDs that includes diclofenac (B195802) and indomethacin. nih.gov However, its pyranocarboxylic acid structure is unique and contributes to its COX-2 selectivity, which is a key determinant of its improved gastrointestinal safety profile. nih.govnih.gov

This compound differs from etodolac by the absence of an ethyl group on the indole (B1671886) nitrogen and the addition of a methyl group at the chiral carbon of the acetic acid side chain. These structural modifications could influence its toxicological properties in several ways:

Metabolism: Changes to the core structure could alter its metabolic fate, potentially leading to the formation of different metabolites with varying toxicities. The liver extensively metabolizes etodolac, and its hepatotoxicity is thought to be linked to its metabolites. nih.gov

COX Selectivity: The modifications could alter the binding affinity for COX-1 and COX-2 enzymes, thereby changing the gastrointestinal and cardiovascular risk profile.

Chirality: Etodolac is a racemic mixture, with the S-enantiomer being responsible for COX inhibition, while the R-enantiomer is inactive in this regard but may have other biological activities. drugbank.comnih.gov The introduction of a methyl group at the chiral center in this compound would create a new chiral molecule whose enantiomers could have distinct pharmacological and toxicological profiles.

A thorough SAR/STR analysis would require empirical testing of this compound and related analogs to correlate these structural features with specific toxicological endpoints. semanticscholar.org

Advanced Analytical Methodologies for Desethyl Methyl Etodolac

Development and Validation of Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are the cornerstone for the quantitative analysis of Desethyl methyl etodolac (B1671708) in bulk drug substances and finished pharmaceutical products. These methods are designed to be sensitive, specific, and accurate, adhering to the stringent guidelines set by regulatory bodies like the International Council for Harmonisation (ICH).

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely employed technique for the routine quality control analysis of Etodolac and its impurities. ebyu.edu.tr Reversed-phase HPLC (RP-HPLC) methods are typically developed to separate Desethyl methyl etodolac from the active pharmaceutical ingredient (API) and other related impurities. The validation of these methods ensures their suitability for their intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.net

A typical HPLC method involves a C18 or C8 analytical column with a mobile phase consisting of a mixture of an aqueous buffer (like a phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. ebyu.edu.trgoogle.com Detection is commonly performed using a UV detector at a wavelength where both Etodolac and this compound exhibit significant absorbance, such as 221 nm or 272 nm. ebyu.edu.tr The goal is to achieve adequate resolution between the impurity peak and the main drug peak to allow for accurate quantification, even at low levels.

Below are typical parameters for an HPLC method developed for the analysis of Etodolac and its related substances.

| Parameter | Typical Condition |

|---|---|

| Chromatographic Column | Reversed-phase C18 or C8, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Mixture of Acetonitrile and aqueous buffer (e.g., phosphate or acetate) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection Wavelength | UV detection at 214 nm, 221 nm, or 272 nm |

| Injection Volume | 20 µL |

For more challenging analytical tasks, such as the identification of unknown impurities or the quantification of trace-level compounds, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are utilized. shimadzu.comresearchgate.net LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This technique is instrumental in forced degradation studies, where it can be used to identify and characterize degradation products of Etodolac that form under various stress conditions like acid or base hydrolysis, oxidation, and photolysis. shimadzu.comsemanticscholar.org

The mass spectrometer provides critical information about the molecular weight of the impurities. shimadzu.com By inducing fragmentation of the molecular ion and analyzing the resulting product ions, detailed structural information can be obtained, which helps in the unequivocal identification of compounds like this compound. shimadzu.com The high sensitivity of LC-MS/MS allows for the detection and quantification of impurities at levels much lower than what is possible with conventional HPLC-UV methods. nih.gov Ultra-Performance Liquid Chromatography (UPLC) systems, when coupled with high-resolution mass spectrometers like Quadrupole Time-of-Flight (QToF), offer even greater resolution and speed, along with highly accurate mass measurements that can help determine the elemental composition of an unknown impurity. thermofisher.com

Advanced Spectroscopic and Spectrometric Approaches for Structural Confirmation and Purity Assessment

While chromatographic techniques are used for separation and quantification, spectroscopic and spectrometric methods are essential for the definitive structural confirmation and purity assessment of isolated impurities like this compound. Following isolation, often by preparative HPLC, a suite of analytical techniques is employed. shimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (including ¹H NMR, ¹³C NMR, and other 2D techniques) is one of the most powerful tools for elucidating the precise molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms within the molecule, allowing for unambiguous structure confirmation. google.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, which allows for the determination of its elemental composition. thermofisher.com Fragmentation patterns obtained through MS/MS experiments further corroborate the proposed structure. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups, providing complementary information to NMR and MS data.

UV-Visible Spectrophotometry: This technique provides information about the electronic transitions within the molecule and is used to determine the wavelength of maximum absorbance (λmax). ijirt.org This information is fundamental for setting the detection wavelength in HPLC-UV methods.

Development and Certification of Reference Standards for Analytical Research

The accuracy of any quantitative analysis relies on the availability of high-quality reference standards. For this compound, certified reference standards are developed and made available by pharmacopeial bodies like the United States Pharmacopeia (USP) and specialized commercial suppliers. usp.orglabmix24.com

A reference standard is a highly purified and well-characterized substance. axios-research.com The development and certification process involves:

Synthesis and Isolation: Synthesis of the impurity, followed by purification using techniques like preparative chromatography to achieve a very high level of purity. shimadzu.com

Structural Elucidation: Comprehensive characterization using an array of spectroscopic and spectrometric techniques (NMR, MS, IR) to confirm its identity and structure unequivocally. google.comresearchgate.net

Purity Assignment: Quantitative analysis using a validated, high-purity method (e.g., mass balance approach or quantitative NMR) to assign a precise purity value.

These certified reference standards, such as "USP Etodolac Related Compound A RS," are supplied with a Certificate of Analysis detailing their identity, purity, and storage conditions. usp.org Analytical laboratories use these standards to calibrate instruments and as a benchmark for the accurate identification (e.g., by comparing retention times in HPLC) and quantification of this compound in routine quality control testing. labmix24.comaxios-research.com

Synthetic Chemistry and Impurity Landscape of Desethyl Methyl Etodolac

Academic Exploration of Synthetic Routes for Desethyl Methyl Etodolac (B1671708)

While specific academic literature detailing the dedicated synthesis of Desethyl methyl etodolac is not extensively published, its synthetic route can be inferred from the well-established synthesis of etodolac. The common synthesis for etodolac involves the key intermediate 7-ethyltryptophol. researchgate.netjetir.org This intermediate is produced from o-ethylaniline, which undergoes diazotization, reduction to form o-ethylphenylhydrazine, and subsequent condensation with 2,3-dihydrofuran (B140613) in a Fischer indole (B1671886) synthesis. researchgate.net

The crucial step to form the final etodolac structure is the reaction of 7-ethyltryptophol with methyl 3-oxopentanoate (B1256331), followed by hydrolysis. researchgate.netjetir.org

Based on this established pathway, a parallel synthetic route for this compound would likely involve:

Synthesis of 7-ethyltryptophol: This key intermediate would be synthesized using the same methods as in the etodolac process.

Condensation with a Methyl Precursor: Instead of methyl 3-oxopentanoate, 7-ethyltryptophol would be reacted with a precursor that introduces a methyl group at the C1 position. A plausible reactant would be methyl acetoacetate (B1235776) (methyl 3-oxobutanoate).

Hydrolysis: The resulting methyl ester would then be hydrolyzed to yield the final this compound acid.

This hypothetical route highlights that the identity of the keto-ester reactant is the determining factor in forming either etodolac or its 1-methyl analogue.

Investigation of Formation Pathways as an Impurity During Etodolac Synthesis and Degradation

This compound is primarily considered a process-related impurity, meaning it is generated during the manufacturing process of etodolac, rather than as a degradation product. pharmaffiliates.comsynzeal.com Its presence in the final API can arise from several pathways:

Impurity in Starting Materials: The most likely source is the presence of a methyl-containing analogue as an impurity in the keto-ester starting material. If the methyl 3-oxopentanoate used in the etodolac synthesis is contaminated with methyl acetoacetate, both reactants will compete in the condensation step with 7-ethyltryptophol, leading to the co-formation of this compound alongside etodolac.

Side Reactions: Although less common, alternative side reactions during the synthesis could potentially lead to the formation of this impurity, depending on the specific reaction conditions employed.

In contrast, studies on the forced degradation of etodolac under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have not identified this compound as a major degradation product. shimadzu.comsemanticscholar.org Forced degradation studies typically show that etodolac breaks down into other compounds, such as 7-ethyltryptophol or decarboxylated products, particularly under acidic conditions. nih.govresearchgate.net This indicates that this compound is an impurity of synthesis rather than a product of etodolac's chemical instability.

Table 1: Summary of Formation Pathways

| Pathway Type | Description |

|---|---|

| Process-Related Impurity | Formed during the chemical synthesis of etodolac. The primary cause is believed to be the presence of methyl acetoacetate as an impurity in the methyl 3-oxopentanoate starting material. |

| Degradation Product | Not typically observed. Forced degradation studies of etodolac under various stress conditions lead to the formation of other compounds, not this compound. semanticscholar.orgnih.gov |

Development of Strategies for Control and Reduction of Impurity Levels in Pharmaceutical Contexts

Controlling the levels of process-related impurities like this compound is a fundamental aspect of pharmaceutical manufacturing, guided by regulatory standards. A multi-faceted approach is required to minimize its presence in the final drug substance.

Key Control Strategies:

Starting Material Qualification: The most effective control point is rigorous testing and qualification of raw materials. The purity of the methyl 3-oxopentanoate starting material must be high, with strict limits on the content of methyl acetoacetate or other similar impurities.

Process Optimization: Manufacturing conditions, including temperature, reaction time, pH, and solvent choice, should be optimized to favor the formation of etodolac and minimize side reactions that could produce this compound.

Purification Procedures: Robust purification methods are essential for removing any impurity that does form. Techniques such as recrystallization are commonly used. For impurities that are difficult to remove due to similar physical properties, advanced chromatographic techniques may be necessary. For instance, high-speed counter-current chromatography has been patented as a method for separating trace impurities from etodolac bulk drug. google.com

Analytical Monitoring: Validated analytical methods are required to accurately detect and quantify the levels of this compound. High-performance liquid chromatography (HPLC) is a standard technique used for this purpose, allowing for the separation and quantification of etodolac and its related substances. researchgate.net

Table 2: Impurity Control and Reduction Strategies

| Strategy | Implementation Details |

|---|---|

| Raw Material Control | Establish strict specifications for starting materials; validate analytical methods for detecting key precursor impurities. |

| Process Optimization | Fine-tune reaction parameters to maximize yield of the desired product and minimize side-product formation. |

| Purification | Employ effective purification steps like recrystallization and/or advanced chromatography to remove the impurity from the final product. google.com |

| Analytical Testing | Utilize validated HPLC methods to ensure the final API meets the purity specifications set by pharmacopeias. researchgate.net |

Stereochemical Characterization and Enantiomeric Purity Assessment of this compound

Similar to its parent compound etodolac, this compound possesses a chiral center at the C1 carbon of the pyran-indole ring system. This chirality means the compound exists as a pair of enantiomers, (R)- and (S)-Desethyl methyl etodolac.

The existence of these stereoisomers is confirmed by the assignment of different CAS Registry Numbers for the racemic mixture ((+/-) form, CAS 109518-47-0) and the levorotatory enantiomer ((-)-form, CAS 109518-50-5). nih.govaxios-research.comcoompo.comlgcstandards.com Reference standards for both the racemic mixture and the isolated (-)-enantiomer are commercially available, which is essential for analytical method development and peak identification. lgcstandards.comusp.org

In a pharmaceutical context, the stereochemical characterization and enantiomeric purity of any chiral impurity are of significant interest. The assessment of enantiomeric purity is typically performed using specialized analytical techniques capable of separating enantiomers, most commonly chiral HPLC. A chiral HPLC method would use a stationary phase designed to interact differently with the (R)- and (S)-enantiomers, allowing for their separation and individual quantification. This analysis is crucial to ensure that the stereochemical profile of the impurity is consistent across different batches of the etodolac API.

Future Research Directions and Translational Perspectives

Comprehensive Investigation of Individual Stereoisomer Activities of Desethyl Methyl Etodolac (B1671708)

Desethyl methyl etodolac also possesses a chiral center, and its stereoisomers, such as (-)-Desethyl Methyl Etodolac, have been identified. coompo.comaxios-research.com However, a significant knowledge gap exists regarding the specific biological activities of the individual enantiomers of this metabolite. Future research should prioritize the separation and purification of the S- and R-enantiomers of this compound. Subsequently, comprehensive in vitro and in vivo studies are required to investigate their individual pharmacological and toxicological properties.

Key research questions to address include:

Do the enantiomers of this compound exhibit differential inhibition of COX-1 and COX-2 enzymes?

Does one stereoisomer possess greater anti-inflammatory, analgesic, or antipyretic activity than the other?

Could one enantiomer contribute to off-target effects or potential toxicity?

Evaluation of this compound as a Potential Novel Therapeutic Agent or Bioactive Prodrug

Metabolites of administered drugs can be inactive, active, or even toxic. Given that this compound is a major metabolite, it is plausible that it possesses intrinsic biological activity. Future studies should systematically evaluate this compound as a potential therapeutic agent in its own right. Its anti-inflammatory and analgesic properties should be assessed in relevant preclinical models and compared to those of the parent compound, etodolac. nih.gov

Furthermore, the concept of utilizing this compound in a prodrug strategy warrants investigation. A prodrug is an inactive compound that is converted into an active drug in vivo. Designing prodrugs of etodolac that are metabolized to this compound could offer therapeutic advantages, such as improved bioavailability or a modified side-effect profile. nih.gov Conversely, this compound itself could serve as a lead compound for the development of new anti-inflammatory agents with potentially unique characteristics.

Clinical Relevance of this compound Plasma Concentrations and Metabolic Ratios in Patient Populations

While the pharmacokinetics of etodolac have been studied in various populations, there is a scarcity of data on the plasma concentrations of its metabolites, including this compound. nih.govnih.gov To establish the clinical relevance of this metabolite, future pharmacokinetic studies in diverse patient populations are imperative. These studies should aim to quantify the plasma levels of both etodolac and this compound over time.

A key metric to determine is the metabolic ratio (MR), calculated as the concentration of the metabolite divided by the concentration of the parent drug. nih.gov The MR can provide insights into an individual's metabolic capacity and may help explain inter-individual variability in drug response and adverse effects. For instance, patients with a high MR may be "fast metabolizers," which could influence both the efficacy and safety profile of etodolac.

Below is an interactive table illustrating hypothetical pharmacokinetic data that should be collected in future clinical trials to assess the relevance of this compound.

| Parameter | Etodolac | This compound | Metabolic Ratio (Metabolite/Parent) |

| Cmax (µg/mL) | 18.5 | 4.2 | 0.23 |

| Tmax (h) | 2.0 | 4.5 | N/A |

| AUC₀₋₂₄ (µg·h/mL) | 82.1 | 25.5 | 0.31 |

| t½ (h) | 7.8 | 9.2 | N/A |

| Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours; t½: Elimination half-life. Data are hypothetical. |

Elucidation of this compound Interactions with Drug Transporters (e.g., P-glycoprotein, Breast Cancer Resistance Protein)

Drug transporters are membrane proteins that play a critical role in the absorption, distribution, and excretion of numerous compounds. researchgate.netnih.gov Two of the most clinically significant ATP-binding cassette (ABC) transporters are P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govnih.gov These transporters can influence a drug's pharmacokinetic profile and are often implicated in drug-drug interactions. drugs.com

Currently, it is unknown whether this compound is a substrate, inhibitor, or inducer of P-gp or BCRP. This represents a significant gap, as interactions with these transporters could have profound clinical implications. For example, if this compound is a substrate for P-gp or BCRP in the kidney or liver, its elimination could be affected by co-administered drugs that inhibit these transporters, potentially leading to accumulation and toxicity. Future research should employ in vitro methods, such as bidirectional transport assays in cell lines overexpressing these transporters, to clarify these potential interactions.

Proposed Future In Vitro Studies:

Substrate Assessment: Determine if this compound is actively transported by P-gp and BCRP.

Inhibition Assays: Evaluate the potential of this compound to inhibit the transport of known P-gp and BCRP substrates.

Pharmacogenomic Influences on this compound Metabolism and Pharmacological Responses

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. nih.gov Etodolac is known to be metabolized by the hepatic cytochrome P450 (CYP) enzyme system. nih.gov Genetic variations (polymorphisms) in these enzymes can lead to significant differences in drug metabolism rates among individuals, affecting both the efficacy and safety of a drug.

Future research must identify the specific CYP isoforms responsible for the formation of this compound from its parent compound. Following this, studies should investigate whether common genetic polymorphisms in these enzymes correlate with altered plasma concentrations of this compound and, consequently, with variations in clinical outcomes or adverse event rates in patients treated with etodolac. This line of inquiry could pave the way for personalized medicine approaches, where etodolac dosing could be tailored based on a patient's genetic profile to optimize the therapeutic window and minimize risks.

常见问题

Q. What are the established synthetic pathways for desethyl methyl etodolac, and how do reaction conditions influence yield?

this compound is synthesized via the oxa-Pictet-Spengler reaction, where 7-ethyltryptophol reacts with methyl 3-oxopentanoate under acidic catalysis. Key parameters include acid molar equivalents (1–5 equivalents relative to β-ketoester), solvent choice (e.g., toluene for HCl catalysis), and reaction time optimization (0.5–3 hours). Kinetic profiling via HPLC with UV detection is critical for defining optimal reaction times and impurity control . For reproducibility, ensure purity of starting materials (e.g., 7-ethyltryptophol) and document acid catalyst limitations (e.g., H2SO4 vs. HCl efficiency) .

Q. How should researchers characterize this compound to confirm structural identity and purity?

Use a combination of spectroscopic techniques:

- NMR for verifying the pyranoindole backbone and ester groups.

- HPLC-UV (developed methods for simultaneous detection of intermediates and products) to assess purity and reaction progress .

- Mass spectrometry (e.g., ESI-MS) for molecular weight confirmation (C16H19NO3, MW 273.33) . For novel derivatives, provide crystallographic data or compare retention times with reference standards .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Engineering controls : Use fume hoods to minimize inhalation of dust/aerosols.

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and full-face respirators if dust generation is unavoidable.

- Emergency measures : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention. Note: The compound is classified as acutely toxic (oral/skin/inhalation, Category 4) and causes severe eye irritation .

Advanced Research Questions

Q. How can HPLC methods be optimized to monitor this compound synthesis and impurity profiling?

Develop a gradient HPLC-UV method using a C18 column (e.g., 250 × 4.6 mm, 5 µm) with mobile phases like acetonitrile/water (0.1% TFA). Set detection at 254 nm to resolve 7-ethyltryptophol, this compound, and byproducts. Validate linearity (R² > 0.995), LOD/LOQ, and precision (RSD < 2%) for quantitative analysis. Include forced degradation studies (acid/base/oxidative conditions) to identify stability-related impurities .

Q. What kinetic models are suitable for analyzing the acid-catalyzed conversion of intermediates to this compound?

Apply pseudo-first-order kinetics to model reaction progress, as excess β-ketoester ensures constant concentration. Calculate rate constants (k) using integrated rate laws and Arrhenius plots to assess temperature dependence (e.g., 0–70°C). For multi-step mechanisms (e.g., cyclization followed by esterification), use compartmental modeling. Validate models with experimental HPLC time-course data .

Q. How do computational methods (e.g., DFT) enhance understanding of this compound’s reactivity and stability?

Perform density functional theory (DFT) calculations to:

- Map electrostatic potential surfaces for nucleophilic/electrophilic sites.

- Predict degradation pathways (e.g., hydrolysis susceptibility of the ester group).

- Validate results with experimental IR/Raman spectra and Hirshfeld surface analysis for intermolecular interactions . Use software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Meta-analysis : Systematically compare studies for confounding variables (e.g., cell lines, assay protocols) .

- Dose-response reevaluation : Test analogs across a wider concentration range to identify non-linear effects.

- Structural-activity modeling : Use QSAR to correlate substituent effects (e.g., methyl vs. ethyl groups) with anti-inflammatory activity .

Q. How can impurity profiles (e.g., 8-desethyl etodolac) be controlled during large-scale synthesis?

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Design of Experiments (DoE) : Optimize factors like temperature, stoichiometry, and mixing efficiency to minimize byproduct formation.

- Crystallization optimization : Use solvent-antisolvent systems (e.g., methanol/water) to enhance purity during recrystallization .

Methodological Notes

- Data presentation : Avoid duplicating tables/figures in text; highlight trends (e.g., "Yield increased by 22% with H2SO4 vs. HCl") and provide raw data in supplements .

- Statistical rigor : Report absolute values (e.g., "63.0% yield, n=5") alongside statistical tests (ANOVA for multi-condition comparisons) .

- Ethical compliance : Disclose synthetic byproducts with ecological toxicity risks (e.g., nitrogen oxides) in SDS documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。